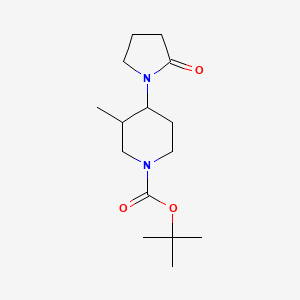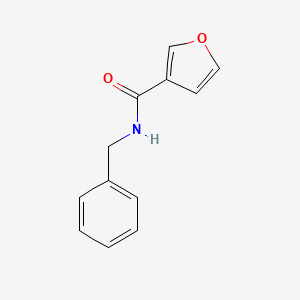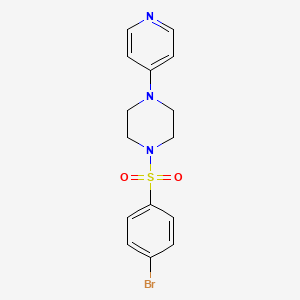
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine
Overview
Description
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine, also known as P4BPP, is a chemical compound that has generated interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to bind to the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking Nav1.7, this compound may have analgesic effects. This compound has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By modulating the activity of the NMDA receptor, this compound may have cognitive-enhancing effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of ion channels and receptors in the nervous system, suggesting that it may have therapeutic potential for neurological disorders. In animal studies, this compound has been shown to have analgesic and cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine in lab experiments is its ability to modulate the activity of ion channels and receptors in the nervous system, making it a useful tool for studying the function of these proteins. Another advantage is its potential therapeutic applications in various fields such as neuroscience and cancer research. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same proteins. Another limitation is the lack of information on its long-term safety and efficacy.
Future Directions
There are several future directions for research on 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine. One direction is the development of more potent analogs that can be used as therapeutic agents for neurological disorders and cancer. Another direction is the investigation of the long-term safety and efficacy of this compound and its analogs. Additionally, this compound could be used as a tool for investigating the role of ion channels and receptors in various physiological processes. Finally, this compound could be used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Scientific Research Applications
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, suggesting that it may have therapeutic potential for neurological disorders such as epilepsy and neuropathic pain. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells, particularly those that are resistant to chemotherapy. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-1-3-15(4-2-13)22(20,21)19-11-9-18(10-12-19)14-5-7-17-8-6-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFOKNIWQVPVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

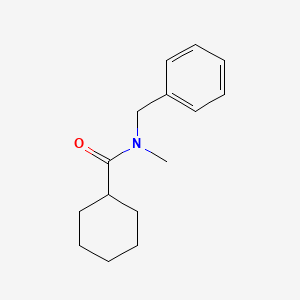
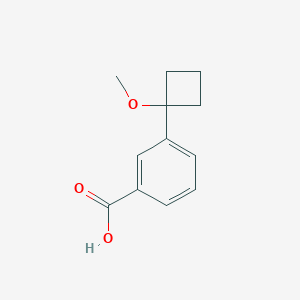

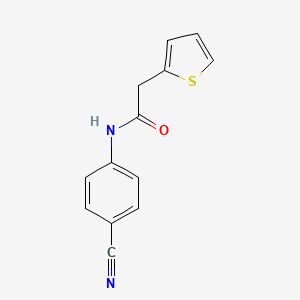
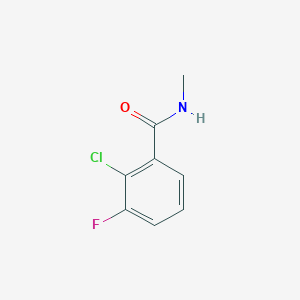
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)

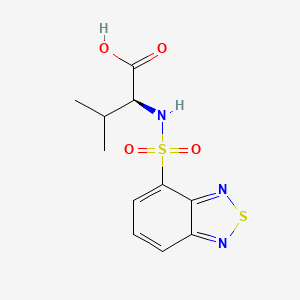

![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)
